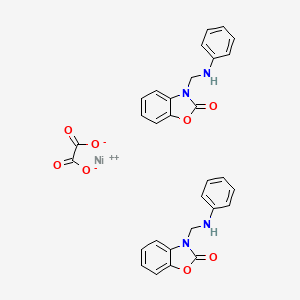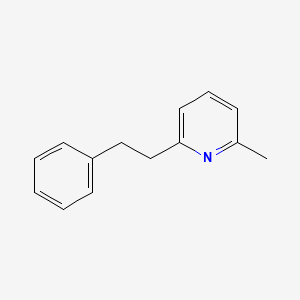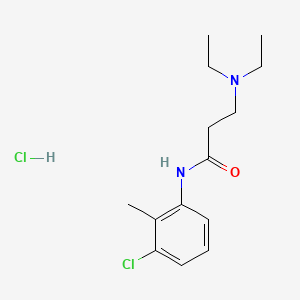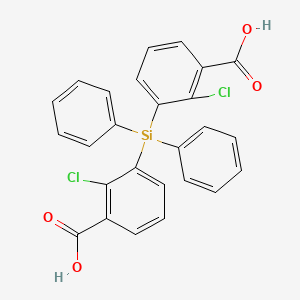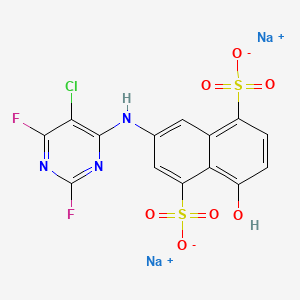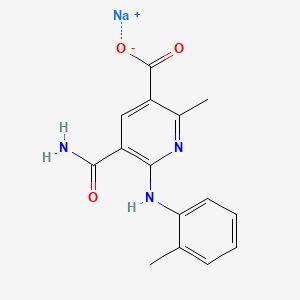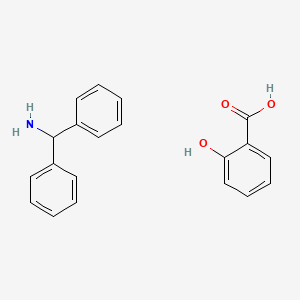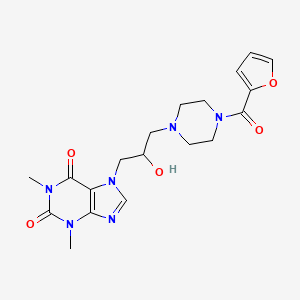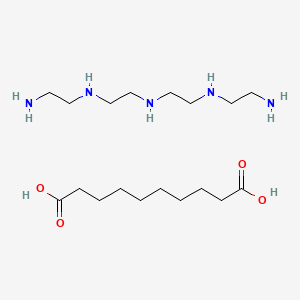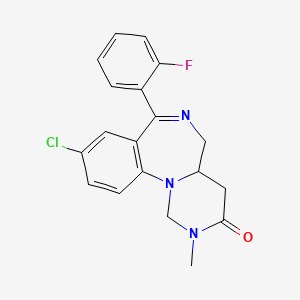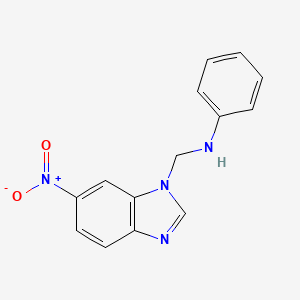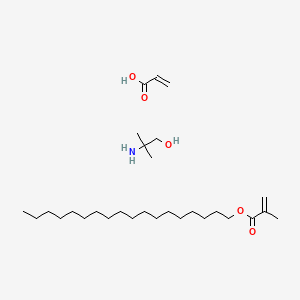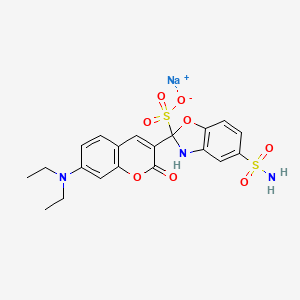
Sodium 5-(aminosulphonyl)-2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazolesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE is a complex organic compound known for its unique structural properties and diverse applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE typically involves a multi-step process One common method includes the condensation of 7-(diethylamino)-4-hydroxycoumarin with an appropriate benzoxazole derivative under acidic conditionsThe final step involves neutralization with sodium hydroxide to form the sodium salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or benzopyran rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole or benzopyran derivatives.
Applications De Recherche Scientifique
SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and anions due to its strong fluorescence properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool for certain diseases.
Mécanisme D'action
The mechanism of action of SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE involves its interaction with specific molecular targets, leading to fluorescence emission. The compound’s diethylamino group plays a crucial role in its photophysical properties, enabling it to act as a fluorescent probe. Upon binding to metal ions or anions, the compound undergoes conformational changes that result in fluorescence “turn-on” or “turn-off” responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Diethylamino-4-hydroxycoumarin: A related compound with similar fluorescence properties but lacking the benzoxazole and sulfonate groups.
Benzoxazole derivatives: Compounds with the benzoxazole moiety but different substituents, affecting their chemical behavior and applications.
Uniqueness
SODIUM 5-(AMINOSULFONYL)-2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLESULFONATE is unique due to its combination of a benzopyran ring, benzoxazole moiety, and sulfonate group, which confer distinct chemical and photophysical properties. This makes it particularly valuable for applications in fluorescence-based detection and imaging .
Propriétés
Numéro CAS |
93859-32-6 |
|---|---|
Formule moléculaire |
C20H20N3NaO8S2 |
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
sodium;2-[7-(diethylamino)-2-oxochromen-3-yl]-5-sulfamoyl-3H-1,3-benzoxazole-2-sulfonate |
InChI |
InChI=1S/C20H21N3O8S2.Na/c1-3-23(4-2)13-6-5-12-9-15(19(24)30-18(12)10-13)20(33(27,28)29)22-16-11-14(32(21,25)26)7-8-17(16)31-20;/h5-11,22H,3-4H2,1-2H3,(H2,21,25,26)(H,27,28,29);/q;+1/p-1 |
Clé InChI |
YYMUVSVWZRFULJ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3(NC4=C(O3)C=CC(=C4)S(=O)(=O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


